In Vivo Efficacy in the Hemicholinium-3 Lethality Model – Broader Dose Range Than Piracetam Alone
In the HC-3 lethality antagonism assay in female CF-1 mice, Dupracetam demonstrated significant protection against HC-3-induced mortality across a broad dose range of 30–300 mg/kg i.p., while Piracetam significantly antagonized lethality only at 100 mg/kg i.p. (a 30 mg/kg dose was ineffective). This indicates Dupracetam offers a ~10-fold wider effective dose window, which is a critical differentiation for cholinergic-targeted studies [1].
| Evidence Dimension | Dose range for significant antagonism of HC-3 (30 mg/kg i.p.) lethality |
|---|---|
| Target Compound Data | Dupracetam: 30–300 mg/kg i.p. (significant) |
| Comparator Or Baseline | Piracetam: ineffective at 30 mg/kg i.p.; significant at 100 mg/kg i.p. |
| Quantified Difference | Dupracetam effective dose range spans ≥270 mg/kg vs. ~0 mg/kg width for piracetam alone (30 mg sub-active; 100 mg active). |
| Conditions | Female CF-1 mice; HC-3 30 mg/kg i.p.; co-administered; survival endpoint. Neuropharmacology 1987. |
Why This Matters
A wider in vivo effective dose window reduces the risk of sub-therapeutic or supratherapeutic dosing, making Dupracetam a more tractable tool for cholinergic research compared to Piracetam.
- [1] Hall ED, Von Voigtlander PF. Facilitatory effects of piracetam on excitability of motor nerve terminals and neuromuscular transmission. Neuropharmacology. 1987;26(11):1573-1579. doi:10.1016/0028-3908(87)90003-7 View Source
